molecular formula C16H21BrN2O4 B3450132 4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine

4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine

Cat. No.: B3450132
M. Wt: 385.25 g/mol
InChI Key: JHUKRWKCPOMQKI-UHFFFAOYSA-N
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Description

4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine is a complex organic compound characterized by the presence of a brominated benzodioxole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominated compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole and morpholine moieties. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-1,3-benzodioxol-5-yl)methanol
  • (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
  • 5-Bromo-1,3-benzodioxole

Uniqueness

4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine is unique due to the presence of both a brominated benzodioxole ring and a morpholine group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4-[(6-bromo-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O4/c17-13-10-15-14(22-11-23-15)9-12(13)16(18-1-5-20-6-2-18)19-3-7-21-8-4-19/h9-10,16H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUKRWKCPOMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC3=C(C=C2Br)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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